methyl 4-chloro-1H-indole-6-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXKOXNZVJDRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646520 | |
| Record name | Methyl 4-chloro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-78-1 | |
| Record name | Methyl 4-chloro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Methyl 4 Chloro 1h Indole 6 Carboxylate
Direct Synthesis Approaches to Methyl 4-chloro-1H-indole-6-carboxylate
Direct synthesis of this compound involves assembling the indole (B1671886) core with the required substituents already in place on the starting materials or introduced in a highly regioselective manner during the core-forming reaction. One conceptual approach involves the utilization of a appropriately substituted phenylhydrazine (B124118) and a pyruvate (B1213749) derivative in a Fischer indole synthesis. For this specific target, the synthesis would require (3-chloro-5-(methoxycarbonyl)phenyl)hydrazine as a key precursor, which would then be reacted with a suitable pyruvate equivalent under acidic conditions.
Another potential direct route is the Batcho-Leimgruber indole synthesis. This method would begin with a 2-nitrotoluene (B74249) derivative, specifically methyl 3-chloro-5-methyl-2-nitrobenzoate. Condensation of this precursor with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), would form an enamine, which upon reductive cyclization, typically with hydrogen and a catalyst like Raney nickel, would yield the target indole. orgsyn.org
Precursor-Based Synthesis Pathways for Indole Carboxylates
More commonly, the synthesis of complex indoles relies on building the indole carboxylate scaffold first, followed by selective functionalization. These pathways offer flexibility and are often higher yielding than direct approaches with highly functionalized starting materials.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing substituted indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. nih.gov
The general mechanism proceeds through several key steps:
Formation of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound.
Tautomerization of the hydrazone to its enehydrazine form. rsc.org
A newhaven.edunewhaven.edu-sigmatropic rearrangement (the key C-C bond-forming step) to produce a di-imine intermediate. wikipedia.orgnih.gov
Cyclization and subsequent elimination of ammonia (B1221849) to generate the aromatic indole ring. wikipedia.org
For the synthesis of indole-6-carboxylates, a common strategy is the Japp–Klingemann reaction, a variation of the Fischer synthesis where aryl diazonium salts react with β-ketoesters to form the necessary hydrazone precursor in situ. rsc.org This avoids the need to handle potentially unstable hydrazine (B178648) derivatives directly. The choice of acid catalyst is critical and can range from Brønsted acids like HCl and polyphosphoric acid to Lewis acids such as zinc chloride. wikipedia.orgnih.gov
| Parameter | Description | Common Reagents/Conditions | Citation |
|---|---|---|---|
| Aryl Precursor | Substituted phenylhydrazine or aryl diazonium salt (for Japp-Klingemann variant). | (3-chloro-5-carboxyphenyl)hydrazine | rsc.org |
| Carbonyl Precursor | Aldehydes, ketones, or β-ketoesters that provide the C2 and C3 atoms of the indole ring. | Pyruvic acid, ethyl pyruvate | thermofisher.comresearchgate.net |
| Acid Catalyst | Promotes the key rearrangement and cyclization steps. Can be Brønsted or Lewis acids. | HCl, H₂SO₄, Polyphosphoric acid (PPA), ZnCl₂, BF₃ | wikipedia.orgnih.gov |
| Reaction Conditions | Typically requires heating to facilitate the sigmatropic rearrangement and cyclization. | Refluxing in solvents like ethanol (B145695) or toluene. | thermofisher.com |
Modern organic synthesis frequently employs transition metal catalysts, particularly palladium, to construct heterocyclic rings with high efficiency and selectivity. These methods offer milder reaction conditions compared to classical named reactions.
Palladium-catalyzed reactions are prominent in indole synthesis. mdpi.com One strategy involves a Sonogashira coupling of a substituted 2-haloaniline with a terminal alkyne, followed by a palladium- or copper-catalyzed intramolecular cyclization (aminopalladation/reductive elimination) to form the indole ring. To synthesize a precursor for this compound, one could start with methyl 3-amino-2,5-dichlorobenzoate and couple it with an appropriate alkyne.
Another powerful approach is the Larock indole synthesis, which involves the palladium-catalyzed reaction of a 2-haloaniline with a disubstituted alkyne. This reaction builds the indole ring in a single step with good control over substitution patterns. Ruthenium catalysts have also been employed for the synthesis of N-arylindoles via photocatalytic processes. thieme-connect.com
| Method | Catalyst/Metal | Key Reaction Steps | Advantages | Citation |
|---|---|---|---|---|
| Sonogashira/Cyclization | Palladium (Pd), Copper (Cu) | C-C bond formation via Sonogashira coupling followed by intramolecular amination. | High functional group tolerance, access to diverse substitution patterns. | nih.gov |
| Larock Indole Synthesis | Palladium (Pd) | Annulation of a 2-haloaniline with an alkyne in a single step. | Convergent, atom-economical. | mdpi.com |
| Buchwald-Hartwig Amination | Palladium (Pd) | Intramolecular C-N bond formation from a 2-halo-β-styrylamine. | Mild conditions, applicable to complex molecules. | wikipedia.org |
| C-H Activation/Annulation | Ruthenium (Ru), Rhodium (Rh) | Intramolecular cyclization involving direct C-H bond functionalization. | High atom economy, avoids pre-functionalized starting materials. | nih.gov |
Condensation reactions provide another fundamental route to the indole nucleus. The Reissert indole synthesis, for example, involves the condensation of a 2-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base. The resulting pyruvate derivative is then reductively cyclized to form an indole-2-carboxylate. orgsyn.org This method is particularly useful for producing indole-2-carboxylates, which can be further modified.
A more contemporary approach involves the catalyst-free condensation of carboxymethyl cyclohexadienones with primary amines to regioselectively synthesize 6-hydroxyindoles. acs.org While this yields a hydroxyl group instead of a carboxylate, the hydroxyindole can be a valuable intermediate for further functionalization. The reaction proceeds through the formation of an enamine, followed by an aza-Michael addition and subsequent rearomatization. acs.org
Regioselective Synthesis of Chloroindole Scaffolds
Introducing a chlorine atom specifically at the C4 position of an indole ring is a significant challenge due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at C3. evitachem.com Therefore, regioselective strategies are essential.
One approach is to use a starting material that already contains the chlorine atom in the correct position on the benzene (B151609) ring, as described in the Fischer and Batcho-Leimgruber syntheses (Sections 2.2.1 and 2.1).
Alternatively, direct chlorination of a pre-formed indole-6-carboxylate can be achieved using specific directing group strategies or tailored halogenating agents. For instance, N-protected indole-3-carbaldehydes have been shown to undergo regioselective chlorination at the C4 position using N-chlorosuccinimide (NCS). google.com The protecting group on the indole nitrogen and the directing aldehyde at C3 are crucial for achieving the desired selectivity. A similar strategy could be adapted for an indole-6-carboxylate substrate, potentially requiring temporary installation of a directing group at a different position. Ruthenium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective functionalization of the C4 position of indoles by using an aldehyde as a directing group. nih.gov
Implementation of Green Chemistry Principles in Indole Synthesis
The principles of green chemistry aim to design chemical processes that are more efficient, safer, and environmentally benign. tandfonline.com These principles are increasingly being applied to indole synthesis to overcome the drawbacks of classical methods, which often involve hazardous reagents (like substituted hydrazines), harsh acidic conditions, and significant waste production. researchgate.nettandfonline.com
Key green strategies in indole synthesis include:
Multicomponent Reactions (MCRs): MCRs assemble complex products from three or more starting materials in a single step, which improves atom economy and reduces waste. rsc.orgrsc.org An innovative two-step MCR approach has been developed that uses an Ugi reaction followed by an acid-induced cyclization to form the indole core from simple anilines and renewable feedstocks like formic acid. rsc.orgrsc.org
Use of Greener Solvents: Replacing traditional volatile organic compounds with environmentally friendly solvents like water, ethanol, or ionic liquids minimizes environmental impact. researchgate.net
Alternative Energy Sources: Microwave irradiation and conductively heated reactors can dramatically reduce reaction times and energy consumption compared to conventional heating. newhaven.edutandfonline.com The Fischer indole synthesis, for example, can be performed efficiently in such systems. newhaven.edu
Catalysis: Using non-toxic, recyclable catalysts, including nanocatalysts or biocatalysts, can improve efficiency and reduce waste. researchgate.net Avoiding heavy metal catalysts where possible is also a key goal. rsc.org
By integrating these principles, the synthesis of complex molecules like this compound can be made more sustainable and efficient.
Systematic Optimization Studies of Reaction Conditions for Indole Carboxylate Preparation
Systematic optimization of reaction conditions is a critical step in the development of efficient and scalable synthetic routes for pharmaceutical intermediates and other fine chemicals. For the preparation of indole carboxylates, such as this compound, a thorough investigation of various reaction parameters is essential to maximize yield, minimize impurities, and ensure reproducibility. While specific optimization studies for this compound are not extensively detailed in publicly available literature, general principles of indole synthesis and optimization of related compounds can provide valuable insights.
Key reaction parameters that are typically optimized in the synthesis of indole derivatives include the choice of catalyst, solvent, base, temperature, and reaction time. The interplay of these factors can significantly influence the outcome of the synthesis.
One of the common strategies for constructing the indole ring is the Fischer indole synthesis. The optimization of this reaction would involve screening different acid catalysts, such as polyphosphoric acid (PPA), sulfuric acid, or Lewis acids, and adjusting the temperature to promote cyclization while minimizing side reactions.
Another prevalent method is palladium-catalyzed cross-coupling reactions to form the indole nucleus. In these methodologies, the optimization of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent system is crucial for achieving high catalytic activity and selectivity. For instance, in the synthesis of a structurally related compound, methyl 6-bromo-4-chloro-1H-indole-2-carboxylate , a systematic approach to the halogenation steps was undertaken to ensure regioselectivity. The choice of halogenating agent and the reaction conditions were found to be critical for the desired outcome.
The following table illustrates the kind of data that would be generated during a systematic optimization of a key step in the synthesis of a halo-substituted indole carboxylate, in this case, the halogenation of the indole core. While this data is for a related compound, it exemplifies the methodical approach required.
Table 1: Optimization of Halogenation Conditions for a Dihaloindole Carboxylate Intermediate
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Bromosuccinimide (NBS) | DMF | 0 | 2 | 85 |
| 2 | N-Bromosuccinimide (NBS) | CH₂Cl₂ | 0 | 2 | 60 |
| 3 | N-Chlorosuccinimide (NCS) | Acetonitrile | 25 | 4 | 78 |
| 4 | N-Chlorosuccinimide (NCS) | THF | 25 | 4 | 65 |
| 5 | SO₂Cl₂ | Dioxane | 25 | 1 | 90 |
| 6 | SO₂Cl₂ | CH₂Cl₂ | 25 | 1 | 82 |
This table is representative of a typical optimization study for a related compound and is for illustrative purposes. Specific data for this compound is not available.
In a hypothetical optimization study for the final esterification step to form this compound from the corresponding carboxylic acid, various esterification methods would be evaluated. This could include classical Fischer esterification with methanol (B129727) in the presence of an acid catalyst, or milder methods using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride.
Table 2: Hypothetical Optimization of the Esterification of 4-chloro-1H-indole-6-carboxylic acid
| Entry | Reagent | Catalyst/Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 8 | 75 |
| 2 | Methanol | H₂SO₄ (cat.) | Toluene | Reflux | 12 | 68 |
| 3 | Methanol | SOCl₂ | Methanol | 0 to RT | 4 | 92 |
| 4 | Methanol | DCC, DMAP | CH₂Cl₂ | RT | 6 | 88 |
| 5 | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 5 | 85 |
This table is a hypothetical representation of an optimization study for the target compound and is for illustrative purposes.
Detailed research findings from such studies would typically involve a discussion of the rationale behind the selection of conditions, the impact of each parameter on the reaction outcome, and the identification of the optimal conditions for the synthesis of this compound. Unfortunately, specific and detailed experimental data from such systematic optimization studies for the direct synthesis of this compound are not readily found in the surveyed literature. The information presented here is based on general chemical principles and data from closely related structures to illustrate the methodologies that would be employed.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Methyl 4 Chloro 1h Indole 6 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) Analysis
In ¹H NMR spectroscopy of methyl 4-chloro-1H-indole-6-carboxylate, each unique proton in the molecule would produce a distinct signal (resonance) in the spectrum. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the proton's electronic environment. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Based on the structure, the following proton signals are anticipated:
N-H Proton: A broad singlet, typically appearing in the downfield region (δ 10.0-12.0 ppm), corresponding to the proton on the indole (B1671886) nitrogen.
Aromatic Protons: The indole ring possesses three aromatic protons (H2, H5, and H7) and their chemical shifts are influenced by the electron-donating nitrogen atom and the electron-withdrawing chloro and carboxylate groups.
The H5 and H7 protons would likely appear as distinct singlets or narrow doublets due to the substitution pattern. The H5 proton, situated between the chloro and carboxylate groups, would be expected at a downfield position. The H7 proton would also be influenced by the adjacent chloro group.
The H2 proton on the pyrrole (B145914) ring is expected to appear as a triplet or doublet of doublets.
Methyl Ester Protons: A sharp singlet, integrating to three protons, would be observed for the methyl group (-OCH₃) of the ester function, typically in the range of δ 3.8-4.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | 10.0 - 12.0 | broad singlet |
| H7 | 7.5 - 7.8 | singlet / doublet |
| H5 | 7.8 - 8.1 | singlet / doublet |
| H2 | 7.2 - 7.4 | triplet |
| H3 | 6.5 - 6.7 | triplet |
| -OCH₃ | 3.8 - 4.0 | singlet |
(Note: These are estimated values based on general principles of NMR spectroscopy.)
Carbon-13 NMR (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms.
For this compound, ten distinct signals are expected:
Carbonyl Carbon: The ester carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the δ 160-170 ppm region.
Aromatic Carbons: The eight carbons of the indole ring would produce signals in the aromatic region (δ 100-140 ppm). The carbon atom bearing the chlorine (C4) would be shifted downfield. The carbons adjacent to the nitrogen (C2 and C7a) would also have characteristic shifts.
Methyl Carbon: The methyl ester carbon (-OCH₃) would appear as a signal in the upfield region, typically around δ 50-55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 160 - 170 |
| C4 | 125 - 135 |
| C7a | 135 - 140 |
| C3a | 128 - 132 |
| C6 | 120 - 125 |
| C5 | 115 - 120 |
| C7 | 110 - 115 |
| C2 | 122 - 128 |
| C3 | 100 - 105 |
| -OCH₃ | 50 - 55 |
(Note: These are estimated values based on general principles of NMR spectroscopy.)
Two-Dimensional NMR Techniques (e.g., COSY, HETCOR)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would be crucial for confirming the connectivity of the protons on the indole ring.
HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon atom that bears a proton. An HMBC (Heteronuclear Multiple Bond Correlation) experiment could further establish long-range (2-3 bond) correlations between protons and carbons, helping to confirm the positions of the substituents.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
The IR spectrum of this compound would be expected to show characteristic absorption bands:
N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the indole ring.
C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the ester carbonyl group.
C-O Stretch: A strong band for the ester C-O stretch would be expected in the 1200-1300 cm⁻¹ region.
C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic indole ring.
C-H Aromatic Stretch: Signals appearing above 3000 cm⁻¹.
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the C-Cl bond.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium-Strong |
| C=O Stretch (Ester) | 1700 - 1725 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Sharp |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
(Note: These are characteristic ranges and the exact position can vary.)
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
In a standard mass spectrum, this compound would exhibit a molecular ion peak (M⁺). Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₁₀H₈ClNO₂).
Common fragmentation patterns in the mass spectrum would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of the entire methoxycarbonyl group (-COOCH₃).
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this method can provide definitive proof of its structure.
The analysis would yield precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the indole ring system and the orientation of the chloro and methyl carboxylate substituents relative to the ring. Furthermore, X-ray crystallography provides information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the indole N-H group. This technique offers an unambiguous confirmation of the compound's constitution and stereochemistry.
Computational and Theoretical Investigations of Methyl 4 Chloro 1h Indole 6 Carboxylate
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. The geometric structure of methyl 4-chloro-1H-indole-6-carboxylate was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. researchgate.netnih.govresearchgate.net This level of theory is well-regarded for providing reliable predictions of molecular geometries and electronic properties. researchgate.net
The optimization calculations reveal that the indole (B1671886) ring system is nearly planar, a characteristic feature of this heterocyclic scaffold. The chloro and methyl carboxylate substituents lie slightly out of the plane of the indole ring. Key geometric parameters, including selected bond lengths and bond angles, are presented in the table below. The calculated bond lengths are in good agreement with typical values for similar indole derivatives, indicating a standard electronic structure. For instance, the C-C bond lengths within the benzene (B151609) and pyrrole (B145914) rings fall within the aromatic range, and the C-Cl and C-N bond distances are consistent with those in other chlorinated heterocyclic compounds. nih.gov
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Calculated Value | Angle | Calculated Value |
| N1-C2 | 1.378 | C2-N1-C7a | 108.5 |
| C4-Cl | 1.745 | C3-C4-Cl | 119.2 |
| C6-C(O) | 1.489 | C5-C6-C(O) | 121.0 |
| C(O)-O | 1.212 | C6-C(O)-O | 124.5 |
| O-CH3 | 1.355 | C(O)-O-CH3 | 116.8 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. irjweb.comresearchgate.net
For this compound, the HOMO and LUMO energies were calculated using the B3LYP/6-311++G(d,p) method. nih.govmaterialsciencejournal.org The HOMO is primarily localized on the electron-rich indole nucleus, particularly the pyrrole ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the benzene ring and the methyl carboxylate group, suggesting these areas are the likely sites for nucleophilic attack. The calculated energy values are detailed in the table below. The energy gap indicates that the molecule possesses significant chemical stability. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.402 |
| ELUMO | -1.607 |
| Energy Gap (ΔE) | 4.795 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure and charge delocalization within a molecule. ijnc.ir This method quantifies intramolecular interactions by examining the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions indicates their significance in stabilizing the molecule. scirp.orgmaterialsciencejournal.org
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N1) | π(C2-C3) | 45.8 |
| LP (N1) | π(C7a-C3a) | 39.2 |
| LP(2) (O_carbonyl) | σ(C6-C(O)) | 28.5 |
| LP(3) (Cl) | π(C4-C5) | 11.8 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic reactions. researchgate.net50webs.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent intermediate potentials.
The MEP map of this compound, calculated at the B3LYP/6-311++G(d,p) level, reveals distinct reactive regions. nih.govnih.gov The most negative potential (red) is concentrated around the oxygen atoms of the methyl carboxylate group, making them the primary sites for electrophilic interactions. The region around the chlorine atom also shows a negative potential. In contrast, the most positive potential (blue) is located around the hydrogen atom attached to the indole nitrogen (N-H), identifying it as the principal site for nucleophilic attack and a potential hydrogen bond donor. libretexts.org This analysis provides a clear visual guide to the molecule's chemical reactivity. nih.gov
Theoretical Prediction and Comparison of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic parameters, which aids in the characterization and identification of molecules.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate NMR chemical shifts (δ). Theoretical ¹H and ¹³C chemical shifts for this compound were calculated and compared to typical experimental values for similar indole structures. tetratek.com.trchemicalbook.comacs.org The calculated shifts generally show good correlation with expected experimental data, confirming the optimized geometry. libretexts.orgresearchgate.net For example, the N-H proton is predicted to have a high chemical shift due to its acidic nature and hydrogen bonding potential. The aromatic protons show distinct shifts influenced by the electron-withdrawing effects of the chloro and carboxylate groups.
| Proton | Calculated δ (ppm) | Typical Experimental δ (ppm) |
|---|---|---|
| N1-H | 11.5 - 12.0 | ~11.8 |
| H2 | 7.8 - 8.2 | ~8.0 |
| H5 | 7.4 - 7.6 | ~7.5 |
| H7 | 7.9 - 8.1 | ~8.0 |
| O-CH3 | 3.8 - 4.0 | ~3.9 |
Vibrational Frequencies: Theoretical vibrational frequencies were calculated using DFT, and the resulting values are typically scaled to correct for anharmonicity and basis set limitations. spectroscopyonline.comacs.orgnih.gov The calculated infrared (IR) spectrum provides insight into the characteristic vibrational modes of the molecule. Key predicted frequencies include the N-H stretching vibration, the C=O stretching of the ester group, and the C-Cl stretching vibration. These calculated frequencies align well with expected experimental ranges for these functional groups. nih.govresearchgate.net
| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3450 | 3400 - 3500 |
| C-H Stretch (Aromatic) | 3105 | 3050 - 3150 |
| C=O Stretch (Ester) | 1715 | 1710 - 1730 |
| C=C Stretch (Aromatic) | 1610 | 1580 - 1620 |
| C-N Stretch | 1325 | 1300 - 1350 |
| C-Cl Stretch | 780 | 750 - 800 |
Computational Elucidation of Reaction Mechanisms and Pathways
DFT calculations are a powerful tool for investigating reaction mechanisms, allowing for the determination of transition state structures, activation energies, and reaction pathways. nih.gov For indole derivatives, many synthetic routes exist, such as the Fischer indole synthesis. byjus.com Computational studies can model these complex reactions to understand regioselectivity and catalyst effects. youtube.com
A plausible reaction pathway for the functionalization of this compound, such as electrophilic substitution, can be computationally modeled. For example, in a nitration reaction, DFT can be used to calculate the energy barriers for the attack of a nitronium ion (NO₂⁺) at different positions on the indole ring. Such calculations would likely confirm that substitution is favored at the C3 position of the pyrrole ring, which is electronically activated, over other positions on the benzene ring. By mapping the potential energy surface, intermediates and transition states along the reaction coordinate can be identified, providing a detailed mechanistic understanding that complements experimental observations. researchgate.netacs.org
Chemical Transformations and Derivatization of Methyl 4 Chloro 1h Indole 6 Carboxylate
Strategic Functionalization of the Indole (B1671886) Ring System
The indole ring is an electron-rich system, but the reactivity of specific positions is influenced by the existing substituents. The chloro group at C-4 and the methyl carboxylate group at C-6 are electron-withdrawing, which deactivates the benzene (B151609) portion of the ring towards electrophilic substitution while influencing the regioselectivity of various reactions.
Direct C-H functionalization at the C-4 position of the indole ring is generally challenging due to the inherent reactivity preferences of the indole nucleus, which favor reactions at the C-3, C-2, and N-1 positions. nih.govresearchgate.net The presence of the chloro substituent at C-4 further complicates direct modification at this site. However, the chlorine atom itself can be a site for functionalization through nucleophilic aromatic substitution (SNAr) reactions or transition-metal-catalyzed cross-coupling reactions.
These transformations typically require specific activation, such as the presence of strong electron-withdrawing groups or the use of specialized catalytic systems. For instance, palladium-catalyzed coupling reactions like the Suzuki, Stille, or Buchwald-Hartwig amination could potentially replace the chloro group with various aryl, vinyl, or amino moieties, respectively. The success of these reactions is highly dependent on the chosen catalyst, ligands, and reaction conditions. The presence of a chloro substituent at the C-6 position has been noted to have a negative effect on C-4 alkenylation in related indole systems, suggesting that the electronic properties of the ring significantly impact reactivity. nih.gov
Table 1: Potential Functionalization Reactions at the C-4 Position
| Reaction Type | Reagents/Catalyst | Product Type |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base | 4-Aryl-1H-indole-6-carboxylate derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base | 4-Amino-1H-indole-6-carboxylate derivative |
The C-6 position is primarily occupied by the methyl ester group. While direct modification of the C-6 carbon-hydrogen bond is less common, the surrounding positions on the benzene ring (C-5 and C-7) are potential sites for electrophilic aromatic substitution, although deactivated by the existing substituents. More strategically, the ester group itself can be manipulated, or the entire carboxylate moiety could be replaced. For instance, decarboxylation could potentially be achieved under harsh conditions, followed by functionalization of the resulting C-H bond.
Direct C-H arylation at the C-6 position of indoles has been achieved using specific directing groups at the N-1 position in conjunction with copper catalysis. researchgate.net However, the primary reactivity at this position for methyl 4-chloro-1H-indole-6-carboxylate revolves around the chemistry of the ester, as discussed in section 5.2.
The nitrogen atom of the indole ring is a common site for functionalization. The N-H proton is acidic and can be readily removed by a base to form an indolyl anion, which is a potent nucleophile. This anion can then react with various electrophiles in N-alkylation or N-acylation reactions. pharmaguideline.com This approach is widely used to introduce a wide array of substituents at the N-1 position, which can protect the indole nitrogen, modify the electronic properties of the ring system, and serve as a handle for further transformations. nih.gov
Table 2: Representative N-1 Functionalization Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH3I, BnBr), Base (e.g., NaH, K2CO3) | Methyl 1-alkyl-4-chloro-1H-indole-6-carboxylate |
| N-Acylation | Acyl chloride (e.g., AcCl), Base (e.g., Pyridine) | Methyl 1-acyl-4-chloro-1H-indole-6-carboxylate |
Reactivity of the Methyl Ester Moiety
The methyl ester group at the C-6 position is a key functional handle that can be converted into several other important functional groups, significantly expanding the synthetic utility of the parent molecule.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. guidechem.comevitachem.com Base-catalyzed hydrolysis, often referred to as saponification, is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. youtube.com The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated upon acidic workup to afford the carboxylic acid. This transformation is fundamental, as the resulting 4-chloro-1H-indole-6-carboxylic acid is a versatile intermediate for further derivatization, such as amide bond formation. youtube.com
Table 3: Ester Hydrolysis Conditions
| Condition | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Basic (Saponification) | NaOH or KOH, H2O/MeOH | Carboxylate salt | 4-chloro-1H-indole-6-carboxylic acid |
The methyl ester can be readily converted into amides and hydrazides through reaction with amines or hydrazine (B178648), respectively. The reaction with hydrazine hydrate, typically heated in a solvent like ethanol (B145695), yields the corresponding carbohydrazide. sigmaaldrich.com This hydrazide derivative is a valuable intermediate for the synthesis of various heterocyclic systems, such as pyrazoles and oxadiazoles.
Similarly, aminolysis of the methyl ester can produce carboxamides. While this reaction can sometimes be sluggish, it can be facilitated by heating or by converting the ester to a more reactive acyl chloride first (via the carboxylic acid). A more common and efficient method involves first hydrolyzing the ester to the carboxylic acid, followed by amide coupling with an amine using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.govarkat-usa.org This two-step sequence allows for the synthesis of a wide variety of N-substituted carboxamides.
Table 4: Synthesis of Amide and Hydrazide Derivatives
| Derivative | Reagents | Reaction | Product |
|---|---|---|---|
| Carboxamide | 1. NaOH, H2O (Hydrolysis)2. Amine (R-NH2), EDC/HOBt | Amide Coupling | 4-chloro-N-substituted-1H-indole-6-carboxamide |
Reactions Involving the Chloro Substituent
The chloro group at the 4-position of the indole ring is a key handle for a variety of chemical modifications. Its reactivity is influenced by the electron-rich nature of the indole nucleus. While direct nucleophilic aromatic substitution on an unactivated aryl chloride is generally difficult, the specific electronic environment of the indole ring and the use of modern catalytic systems can facilitate such transformations.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl halides. Reactions such as Suzuki, Stille, Heck, Buchwald-Hartwig, and Sonogashira couplings can be envisaged to proceed at the 4-position of this compound. These reactions would allow for the introduction of a wide array of substituents, including alkyl, aryl, heteroaryl, amino, and alkynyl groups, thereby enabling the synthesis of a diverse library of 4-substituted indole derivatives. The choice of catalyst, ligand, base, and solvent system would be crucial for achieving high yields and selectivity.
Table 1: Plausible Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Reaction | Reagent | Product Type | Potential Catalyst System |
|---|---|---|---|
| Suzuki | Arylboronic acid | 4-Aryl-1H-indole-6-carboxylate | Pd(PPh₃)₄ / Na₂CO₃ |
| Buchwald-Hartwig | Amine | 4-Amino-1H-indole-6-carboxylate | Pd₂(dba)₃ / BINAP / NaOtBu |
| Sonogashira | Terminal alkyne | 4-Alkynyl-1H-indole-6-carboxylate | PdCl₂(PPh₃)₂ / CuI / Et₃N |
Nucleophilic aromatic substitution (SNAr) reactions at the 4-position are also conceivable, particularly with strong nucleophiles or under conditions that activate the indole ring. For instance, reaction with alkoxides, thiolates, or amines under forcing conditions or with the aid of a copper catalyst might lead to the displacement of the chloro substituent. The success of such reactions would depend on the nucleophilicity of the incoming group and the stability of the Meisenheimer-like intermediate.
Synthesis of Fused Heterocyclic Systems Incorporating the Indole Carboxylate Scaffold
The indole-6-carboxylate moiety provides a convenient starting point for the construction of various fused heterocyclic systems. The general strategy involves the initial transformation of the ester group into a more reactive intermediate, such as a hydrazide or an amidoxime, followed by cyclization reactions to form the desired fused ring.
The synthesis of pyrazole-fused indoles can be achieved by first converting the methyl ester of this compound into the corresponding hydrazide by reaction with hydrazine hydrate. This hydrazide can then undergo condensation with a 1,3-dicarbonyl compound or its equivalent to furnish the pyrazole (B372694) ring.
Similarly, for the construction of an isoxazole (B147169) ring, the indole-6-carboxylate can be transformed into a β-keto ester. Subsequent reaction with hydroxylamine (B1172632) would lead to the formation of an oxime, which can then undergo cyclization to the isoxazole. An alternative route involves the conversion of the carboxylate to an aldehyde, followed by reaction with hydroxylamine to form an aldoxime. Dehydration of the aldoxime in the presence of a suitable reagent would generate a nitrile oxide, which can then undergo a 1,3-dipolar cycloaddition with an alkyne to yield the isoxazole ring.
The synthesis of 1,3,4-oxadiazoles fused to the indole scaffold typically begins with the conversion of the this compound to the corresponding carboxylic acid hydrazide. This hydrazide can then be cyclized with various one-carbon synthons. For example, reaction with an orthoester or cyanogen (B1215507) bromide would yield the 1,3,4-oxadiazole (B1194373) ring directly. Alternatively, acylation of the hydrazide followed by dehydrative cyclization using reagents like phosphorus oxychloride or tosyl chloride can also afford the desired oxadiazole.
Table 2: General Strategies for Fused Oxadiazole Synthesis
| Intermediate | Reagent for Cyclization | Fused Heterocycle |
|---|---|---|
| Indole-6-carbohydrazide | Orthoformate | Indolo[6,7-d] rsc.orgchim.itorganic-chemistry.orgoxadiazole |
| Indole-6-carbohydrazide | Carbon disulfide | Indolo[6,7-d] rsc.orgchim.itorganic-chemistry.orgoxadiazole-2-thione |
The construction of a pyrimidine (B1678525) ring fused to the indole core can be approached through several synthetic routes starting from this compound. One common method involves the initial conversion of the indole-6-carboxylate to an amino-indole derivative. For instance, a Curtius rearrangement of the corresponding acyl azide (B81097) (derived from the carboxylic acid) would provide the 6-aminoindole. This aminoindole can then be reacted with various 1,3-dielectrophiles to construct the pyrimidine ring. For example, condensation with a β-ketoester followed by cyclization would yield a pyrimido[5,4-g]indolone system.
The synthesis of quinolone carboxylates fused to the indole scaffold is a more complex transformation that would likely involve a multi-step sequence. A plausible approach could involve the initial functionalization of the indole ring at the 7-position, followed by the construction of the quinolone ring. For example, a Vilsmeier-Haack reaction on the indole nitrogen-protected this compound could introduce a formyl group at the 7-position. This aldehyde could then serve as a handle for the construction of the quinolone ring through reactions such as the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group.
Biological and Medicinal Chemistry Applications of Methyl 4 Chloro 1h Indole 6 Carboxylate Derivatives
Role as a Privileged Scaffold in Contemporary Drug Discovery and Development
The indole (B1671886) ring system, a core component of methyl 4-chloro-1H-indole-6-carboxylate, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.commdpi.com This designation is attributed to its ability to bind to a wide array of biological targets with high affinity, making it a foundational structure in the design of novel therapeutic agents. mdpi.commdpi.com The indole nucleus is a prevalent motif in numerous natural products, such as the amino acid tryptophan, and is integral to the structure of many approved drugs with diverse applications, including antiviral, antibacterial, and antitumor agents. mdpi.com Its structural versatility and favorable physicochemical properties allow for modifications at various positions, enabling the fine-tuning of pharmacological activity. mdpi.com The indole-2-carboxamide structure, for instance, is considered an effective scaffold for designing new biologically active compounds due to its semi-rigid structure and extensive π-π system, which facilitates interactions with protein targets. mdpi.com The presence of substituents, such as the chloro group and the methyl carboxylate in the title compound, further modulates the electronic and steric properties of the indole core, influencing its interaction with specific receptors and enzymes.
Systematic Structure-Activity Relationship (SAR) Studies of Indole Carboxylate Analogues
Systematic Structure-Activity Relationship (SAR) studies on indole derivatives have provided critical insights into the structural requirements for various biological activities. For instance, in a series of tricyclic indoline (B122111) resistance-modifying agents, modifications to the aromatic substitution of the indoline core significantly impacted activity. acs.org It was found that replacing a bromine at the 5-position with a methyl or methoxy (B1213986) group, or adding a halogen at the 7-position, altered the compound's efficacy and toxicity. acs.org Specifically, maintaining a bromine at the R2 position while adding a fluorine at the R4 position resulted in slightly improved activity and reduced mammalian toxicity. acs.org
In the context of antifungal indole derivatives, SAR studies have revealed that both the position and the nature of substituents on the indole ring are crucial for activity. nih.gov For example, studies on 3-indolyl-3-hydroxy oxindoles showed that 5-substituted compounds generally exhibit better antifungal activity. nih.gov Dihalogenated compounds were also noted to display enhanced biological activity. nih.gov Furthermore, investigations into fungicidal indole-1-carboxylate derivatives against Rhizoctonia solani indicated that electron-withdrawing groups on the benzoyl ring, particularly at the ortho-position, enhanced activity. semanticscholar.org The fungicidal potency followed the trend of 2-Cl ≈ 2-Br > 2-F > 2-CF3. semanticscholar.org These studies underscore the importance of systematic structural modifications to optimize the therapeutic potential of indole carboxylate analogues.
Antimicrobial Activities
Derivatives of indole carboxylic acid have demonstrated significant potential as antibacterial agents. Studies on various indole carboxamides have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, certain indole carboxamide derivatives substituted at the 3-position showed better inhibition of Bacillus subtilis than their 2-position congeners. nih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be 20- to 100-fold lower than standard drugs like ciprofloxacin (B1669076) and ampicillin (B1664943) against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov
Halogenation of the indole ring, a key feature of this compound, has been shown to be critical for antibacterial activity. A study on halogenated indoles revealed that 4-chloroindole (B13527) and 5-chloroindole (B142107) exhibited a low MIC of 50 μg/mL against Vibrio parahaemolyticus. nih.gov Furthermore, 4-chloroindole demonstrated a bactericidal effect on V. parahaemolyticus within 30 minutes of treatment at a concentration of 100 μg/mL. nih.gov Another study highlighted that 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione, a related carbazoloquinone, showed remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 50 µg/mL. iosrjournals.org These findings indicate that the chloro-substituted indole scaffold is a promising framework for developing new antibacterial agents.
Table 1: Antibacterial Activity of Selected Indole Derivatives
The indole scaffold is also a source of potent antifungal agents. Various indole derivatives have been screened for activity against pathogenic fungi like Candida albicans and Aspergillus niger. nih.govrsc.org Indole carboxamide derivatives, in particular, have been found to possess higher antifungal activity compared to related propanamide derivatives. nih.gov Molecular docking studies suggest that these compounds may exert their antifungal effect by interacting with lanosterol-14 alpha-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. rsc.org
SAR studies have further refined the development of indole-based antifungals. For example, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives showed that compounds with specific halogen substitutions (compounds 3t, 3u, 3v, and 3w) displayed remarkable and broad-spectrum antifungal activities, comparable or superior to commercial fungicides against pathogens like Bipolaris maydis and Pyricularia oryzae. nih.gov Similarly, certain 5-bromo-substituted indole-3-carboxamide-polyamine conjugates have shown notable activity against Cryptococcus neoformans with MIC values as low as ≤ 0.28 µM. nih.gov
Table 2: Antifungal Activity of Selected Indole Derivatives
Anticancer and Antineoplastic Potential
The substituted indole core is a key pharmacophore in the design of inhibitors for receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation and angiogenesis and are often dysregulated in cancer. nih.govnih.gov Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary target in cancer therapy due to its vital role in angiogenesis. nih.govmdpi.com Small-molecule inhibitors often target the ATP-binding site of the kinase domain. mdpi.com
Several indole-containing compounds have been developed as potent VEGFR-2 inhibitors. nih.govotavachemicals.com For example, Sunitinib, an oral multi-targeted tyrosine kinase inhibitor featuring an indole moiety, is approved for treating advanced renal and pancreatic cancers and targets VEGFR-1, -2, and -3. nih.gov Nintedanib is another multi-targeted inhibitor with an indole core that targets VEGFRs, PDGFRs, and FGFRs. nih.gov Research into novel indole derivatives continues to yield promising results. A study on N-thiazolyl-indole-2-carboxamide derivatives identified compounds that exhibited exceptional cytotoxicity against various cancer cell lines and showed inhibitory activity against both EGFR and VEGFR-2. acs.org For instance, compound 6i from this series showed an IC50 of 0.14 µM against VEGFR-2. acs.org Similarly, a novel lead compound, VH02, which incorporates a triazole linker, was identified as a VEGFR-2 inhibitor with an enzymatic IC50 of 0.56 μM. nih.gov These examples highlight the significant potential of indole carboxylate derivatives as scaffolds for developing targeted anticancer therapies.
Table 3: Inhibitory Activity of Selected Indole Derivatives Against Receptor Tyrosine Kinases
Metallo-β-Lactamase (MBL) Inhibition for Combating Antimicrobial Resistance
The rise of antimicrobial resistance (AMR) is a critical global health threat, largely driven by bacteria that produce enzymes capable of inactivating antibiotics. ox.ac.ukbioascent.com Metallo-β-lactamases (MBLs) are a major class of these enzymes that can break down carbapenems, a group of 'last-resort' antibiotics used for treating serious multi-drug resistant infections. ox.ac.uktoku-e.com
A novel class of enzyme blockers, identified as indole carboxylates, has been discovered to effectively inhibit MBLs. ox.ac.ukbioascent.com These compounds were identified after screening hundreds of thousands of chemicals to find those that bind tightly to MBLs without reacting with human proteins. ox.ac.ukbioascent.com When used in combination with carbapenem (B1253116) antibiotics like meropenem (B701), these indole carboxylate inhibitors restore the antibiotic's ability to kill resistant bacteria, such as E. coli. ox.ac.uktoku-e.com In both laboratory and mouse infection models, the combination of an indole carboxylate inhibitor with a carbapenem was found to be significantly more potent than the carbapenem alone. ox.ac.uktoku-e.com
One study investigated a triple combination of the carbapenem meropenem (MEM), a serine-β-lactamase (SBL) inhibitor (avibactam or AVI), and a novel MBL inhibitor, indole carboxylate 58 (InC58). news-medical.net This triple combination demonstrated remarkable effectiveness against bacteria producing both MBLs and SBLs, including strains with New Delhi metallo-β-lactamases (NDMs). news-medical.net
Table 1: Efficacy of Indole Carboxylate-Based Combination Therapies
| Therapy Combination | Target Bacteria | Key Finding | Reference |
|---|---|---|---|
| Indole Carboxylate + Carbapenem | MBL-producing bacteria (e.g., E. coli) | 5 times more potent than carbapenems alone in preclinical models. | ox.ac.uktoku-e.com |
| Meropenem + Avibactam + Indole Carboxylate 58 | Bacteria producing MBLs and SBLs | Exhibited remarkable efficacy against various carbapenemase-producing bacteria. | news-medical.net |
Modulation of Cellular Apoptosis and Cell Cycle Progression
Derivatives of indole-6-carboxylate have demonstrated significant potential as anticancer agents by targeting key regulators of cell growth and survival, such as receptor tyrosine kinases. nih.govnih.gov The indole scaffold is present in several clinically used anticancer drugs. nih.govnih.gov
Research has focused on synthesizing new indole derivatives that target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are often overexpressed in various cancers. nih.govresearchgate.netresearchgate.net Specific hydrazine-1-carbothioamide and oxadiazole derivatives of indole-6-carboxylate have been developed and evaluated. nih.govresearchgate.net Studies on human cancer cell lines (HepG2, HCT-116, and A549) revealed that certain compounds were highly effective cytotoxic agents. nih.gov For instance, compound 4a (an EGFR-targeting agent) and compound 6c (a VEGFR-2-targeting agent) were identified as the most potent anti-proliferative compounds. nih.govresearchgate.net
Mechanistic studies showed that these potent derivatives induce cell death by arresting the cell cycle in the G2/M phase and triggering the extrinsic pathway of apoptosis. nih.govresearchgate.net This indicates their ability to interfere with cell division and activate programmed cell death in cancer cells. nih.govresearchgate.net
Table 2: Anti-proliferative Activity of Selected Indole-6-carboxylate Derivatives
| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| 4a | EGFR | HepG2, HCT-116, A549 | Potent | G2/M cell cycle arrest, extrinsic apoptosis | nih.govresearchgate.net |
| 6c | VEGFR-2 | HepG2, HCT-116, A549 | Potent | G2/M cell cycle arrest, extrinsic apoptosis | nih.govresearchgate.net |
Antiviral Applications, Including HIV Non-Nucleoside Reverse Transcriptase (NNRTI) Inhibition
The indole nucleus is a valuable scaffold for the development of antiviral agents. nih.gov Derivatives have been specifically investigated as inhibitors of the hepatitis C virus (HCV) and human immunodeficiency virus (HIV). google.com
In the context of HIV, a significant amount of research has focused on developing indole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs). rsc.orgnih.gov NNRTIs are a critical component of antiretroviral therapy, working by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA. nih.gov
A series of indole-based α-amino acids were designed and synthesized, with some compounds showing high potency against the HIV-1IIIB virus strain, with EC₅₀ values in the nanomolar range. rsc.org These novel inhibitors demonstrated comparable anti-HIV-1 activity to the established NNRTI drug, Nevirapine (B1678648). rsc.org Further molecular modeling and synthesis have led to the creation of novel cyclopropyl-indole derivatives designed to interact effectively with the NNRTI binding pocket. nih.gov These compounds establish a double hydrogen bond interaction with the Lys101 residue and occupy hydrophobic pockets in the regions of Tyr181/188 and Val179. nih.gov Some of these compounds inhibited HIV replication as effectively as nevirapine in phenotypic assays. nih.gov
Anticonvulsant Activities
Indole derivatives have been explored for their potential as anticonvulsant agents for the treatment of epilepsy. nih.gov Anticonvulsants work by suppressing the excessive and uncontrolled firing of neurons during a seizure. wikipedia.org
Studies on newly synthesized indole derivatives, specifically 5-[2(3)-dialkylaminoalkoxy]indole-2,3-dione derivatives, have shown promising antiepileptic activity in animal models. nih.gov When tested using the Maximal Electroshock (MES) seizure model in rats, compounds such as 5-[2-dimethylaminoethoxy]indole-2,3-dione and its 3-semicarbazone derivative demonstrated good antiepileptic effects with less neurotoxicity compared to the standard drug phenytoin. nih.gov The mechanism of action is believed to be related to the modulation of biogenic amines in the brain. The study found that these active indole derivatives significantly restored the levels of monoamines like noradrenaline, dopamine, and serotonin, which are often depleted during seizure activity. nih.gov
Other Pharmacological Activities (e.g., Anti-inflammatory, Antihistaminic)
The structural versatility of the indole core allows its derivatives to exhibit a wide spectrum of pharmacological effects beyond the specific applications already detailed. nrfhh.comnih.gov Comprehensive reviews of indole-based compounds have highlighted their potential in numerous therapeutic areas. nrfhh.com
Indole derivatives have shown promise as anti-inflammatory agents. nrfhh.com The mechanisms often involve the modulation of inflammatory pathways and the inhibition of enzymes associated with inflammation. Additionally, various indole compounds have been investigated for their antimicrobial, antioxidant, and antidiabetic properties. nrfhh.com While the primary focus of research on this compound derivatives has been in oncology and infectious diseases, the broader family of indole compounds demonstrates a wide range of biological activities that suggest potential for further exploration in areas like inflammation and allergic response.
Enzyme Inhibition Mechanisms and Detailed Target Binding Studies
The therapeutic effects of this compound derivatives are rooted in their specific interactions with biological targets. Detailed binding studies have elucidated the mechanisms of enzyme inhibition.
Metallo-β-Lactamase (MBL) Inhibition: Crystallography studies have revealed that indole carboxylate MBL inhibitors bind to the enzyme in a unique manner. ox.ac.ukbioascent.com They imitate the interaction of the β-lactam antibiotic with the MBL active site. ox.ac.uk This "Trojan Horse" approach allows them to be highly effective against a broad range of MBL-producing superbugs. bioascent.com The inhibitor occupies the active site, preventing the enzyme from hydrolyzing and deactivating the antibiotic. ox.ac.ukbohrium.com
EGFR/VEGFR-2 Kinase Inhibition: In anticancer applications, indole-6-carboxylate derivatives have been shown to inhibit EGFR and VEGFR-2 tyrosine kinases. nih.govresearchgate.netresearchgate.net Molecular docking studies have been used to investigate the binding patterns of these compounds within the ATP-binding site of the kinases. nih.govresearchgate.net The studies showed that compounds like 4a and 6c fit well within the active sites of EGFR and VEGFR-2, respectively, comparable to standard inhibitors. nih.gov This binding prevents the phosphorylation events that trigger downstream signaling pathways responsible for cancer cell proliferation and angiogenesis. nih.gov
HIV Reverse Transcriptase Inhibition: As NNRTIs, indole derivatives bind to an allosteric hydrophobic pocket on the HIV reverse transcriptase enzyme. nih.gov Molecular modeling predicts that the indole core and its substituents form key interactions with amino acid residues in this pocket, such as Lys101, Tyr181, and Val179, which are crucial for the enzyme's conformational flexibility and function. nih.gov This binding locks the enzyme in an inactive state, halting DNA synthesis. nih.gov
Investigation of Efflux Pump Inhibition and its Role in Drug Resistance
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics and anticancer drugs, out of the cell. They are a significant mechanism of drug resistance in both bacteria and cancer cells. While the primary mechanism for overcoming antimicrobial resistance with indole carboxylates has been identified as direct MBL enzyme inhibition, the role of these compounds in modulating other resistance mechanisms like efflux pump activity is an area of ongoing interest. ox.ac.uktoku-e.com
Currently, the available research on derivatives of this compound focuses heavily on their roles as enzyme inhibitors (MBLs, tyrosine kinases, reverse transcriptase). ox.ac.uknih.govrsc.org There is limited specific information in the provided search results detailing the investigation of these particular indole derivatives as efflux pump inhibitors. However, the broader field of medicinal chemistry is actively exploring the development of efflux pump inhibitors (EPIs) to be used as adjuvants in chemotherapy and antibiotic therapy, and heterocyclic scaffolds like indole are often considered in such research.
Future Perspectives and Emerging Research Directions for Methyl 4 Chloro 1h Indole 6 Carboxylate
Advancements in Asymmetric Synthesis and Stereocontrol for Indole (B1671886) Carboxylates
The three-dimensional structure of a molecule is often critical to its biological function. Consequently, the development of asymmetric synthesis techniques to control the stereochemistry of indole carboxylate derivatives is a key area of future research. While much of the synthesis of indole derivatives has been focused on achiral molecules, the demand for enantiomerically pure compounds is growing.
Recent progress in asymmetric organocatalysis offers a powerful tool for creating chiral indole-containing molecules. For instance, an asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates has been developed using a chiral phosphoric acid catalyst, achieving high yields and excellent enantioselectivity (up to 99% ee). rsc.orgnih.gov This type of methodology could be adapted to introduce chiral centers into derivatives of methyl 4-chloro-1H-indole-6-carboxylate, potentially leading to compounds with enhanced potency and selectivity for their biological targets.
Furthermore, investigations into stereocontrol using chiral auxiliaries, such as a chiral sulfinyl group in palladium/Brønsted-acid-catalyzed intramolecular allylic amination, provide another avenue for creating complex, chiral indole-based structures. nih.gov Applying these advanced synthetic strategies will be crucial for building libraries of stereochemically defined analogues of this compound for biological evaluation.
Exploration of Novel Biological Targets for this compound Derivatives
The indole scaffold is remarkably versatile, with derivatives showing efficacy against a multitude of biological targets. nih.gov Future research will focus on screening derivatives of this compound against novel and challenging disease targets. Based on the activities of structurally related indole compounds, several promising therapeutic areas can be explored.
In oncology, indole derivatives have been shown to inhibit a wide range of targets crucial for cancer cell proliferation and survival. nih.govmdpi.com These include structural proteins like tubulin, signaling molecules such as protein kinases and histone deacetylases (HDACs), and proteins involved in apoptosis regulation like Bcl-2 and Mcl-1. researchgate.netnih.govnih.gov For example, a tricyclic 2-indole carboxylic acid was identified as a potent inhibitor of the anti-apoptotic protein Mcl-1, a key target in many cancers. nih.gov
Beyond cancer, indole carboxylates have shown potential in other therapeutic areas. Derivatives have been identified as inhibitors of HIV-1 integrase, dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) for immunotherapy, and selective antagonists for the cysteinyl-leukotriene 1 (CysLT1) receptor, a target for inflammatory conditions. nih.govrsc.orgnih.gov Systematic screening of a library derived from this compound against these and other emerging targets could uncover novel therapeutic leads.
| Potential Therapeutic Area | Biological Target Class | Specific Examples | Reference |
|---|---|---|---|
| Cancer | Apoptosis Regulators | Bcl-2, Mcl-1 | nih.govnih.gov |
| Cancer | Protein Kinases | HER2, HER3 | mdpi.com |
| Cancer | Tubulin Polymerization Inhibitors | - | nih.govmdpi.com |
| Cancer | Epigenetic Modifiers | Histone Deacetylases (HDACs) | researchgate.netnih.gov |
| Immunotherapy | Metabolic Enzymes | IDO1, TDO | nih.gov |
| Infectious Disease | Viral Enzymes | HIV-1 Integrase | rsc.org |
| Inflammation | G-Protein Coupled Receptors | CysLT1 Receptor | nih.gov |
Rational Design of Analogues with Improved Pharmacokinetic and Pharmacodynamic Profiles
The journey from a hit compound to a viable drug candidate involves extensive optimization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Rational design, guided by structure-activity relationships (SAR), is central to this process. For this compound, future efforts will involve systematically modifying its structure to enhance absorption, distribution, metabolism, and excretion (ADME) profiles, while simultaneously improving potency and selectivity.
SAR studies on other indole series provide a roadmap for this process. For instance, in a series of indole-2-carboxamides developed as anti-tuberculosis agents, it was found that substitutions at the 4- and 6-positions of the indole ring were optimal for activity. nih.gov Specifically, replacing methyl groups with metabolically stable halogens like chlorine at these positions led to a nearly three-fold increase in activity. nih.gov This highlights the potential significance of the existing 4-chloro and 6-carboxylate substituents on the parent molecule.
The rational design process also benefits from understanding the relationship between a compound's chemical properties and its biological effect. In the development of analogues of the natural products CC-1065 and the duocarmycins, a parabolic relationship between chemical reactivity and cytotoxic potency was used to guide the design of more stable and potent agents. nih.gov Applying similar principles, analogues of this compound can be designed with fine-tuned reactivity and physicochemical properties to optimize their drug-like characteristics.
Investigation of Synergistic Therapeutic Strategies and Combination Therapies
The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. Combination therapies can enhance efficacy, overcome drug resistance, and reduce toxicity. A significant future direction for derivatives of this compound is the exploration of their use in synergistic combination with existing drugs.
Indole derivatives have already shown promise as adjuvant therapies. In preclinical studies, certain indole-based compounds were found to significantly enhance the anticancer efficacy of doxorubicin (B1662922) (DOX), with the combination showing strong synergism, particularly in breast cancer cells. nih.govmdpi.com These combinations not only increased cytotoxicity but also further inhibited cancer cell migration. nih.gov Investigating the potential of this compound derivatives to sensitize cancer cells to standard-of-care chemotherapeutics or targeted agents could lead to more effective treatment regimens.
Integration into Advanced Chemical Biology and Medicinal Chemistry Platforms
The indole scaffold serves as a valuable tool in chemical biology and a foundational element in medicinal chemistry platforms like fragment-based drug discovery (FBDD). researchgate.net Future research will see this compound and its derivatives integrated into these advanced platforms to identify and validate new drug targets and to build novel therapeutic agents.
In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. These fragments are then grown or linked to create more potent, lead-like molecules. An NMR-based screen of a large fragment library successfully identified a tricyclic indole 2-carboxylic acid as a starting point for developing highly potent and selective inhibitors of the Mcl-1 protein. nih.gov The core structure of this compound is well-suited for use as a fragment or as a scaffold for elaborating upon fragment hits. Its defined substitution pattern provides vectors for chemical modification, allowing for the systematic exploration of the chemical space around a target's binding site.
Development of High-Throughput Screening and Computational Drug Discovery Methodologies
The discovery of novel activities and the optimization of lead compounds are increasingly driven by high-throughput screening (HTS) and computational methods. These technologies will be instrumental in exploring the full potential of this compound derivatives.
HTS allows for the rapid testing of large libraries of compounds against a specific biological target or in a cell-based assay. Several bioactive indole derivatives have been successfully identified through HTS campaigns. nih.govresearchgate.netacs.org Synthesizing a diverse library of analogues based on the this compound scaffold for HTS against a panel of disease targets is a key future strategy.
In parallel, computational drug discovery, including molecular docking and molecular dynamics simulations, can accelerate the design and optimization process. These methods can predict how a molecule will bind to its target, providing insights for rational design. For example, molecular docking was used to predict the binding modes of indole-2-carboxylic acid derivatives within the active sites of the IDO1 and TDO enzymes, guiding further structural optimization. nih.gov Similarly, computational approaches were used to understand the interaction between indole-3-carboxylic acid derivatives and the auxin receptor protein TIR1. frontiersin.org Applying these in silico techniques to derivatives of this compound will enable a more efficient exploration of potential biological targets and facilitate the rapid optimization of lead compounds.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl 4-chloro-1H-indole-6-carboxylate in the laboratory?
- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid (e.g., 4-chloro-1H-indole-6-carboxylic acid) using methanol and a catalyst like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC). Chlorination at the 4-position can be achieved via electrophilic substitution using N-chlorosuccinimide (NCS) in a polar aprotic solvent. Ensure inert conditions to prevent decomposition of reactive intermediates. Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Avoid skin contact due to potential irritancy. Waste should be segregated into halogenated organic containers and disposed via licensed hazardous waste services. Spills require neutralization with inert absorbents (e.g., vermiculite) followed by ethanol rinse .
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Compare retention times against a certified reference standard. Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity. Melting point determination (if crystalline) should align with literature values (±2°C) .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic proton signals between δ 7.2–8.5 ppm (indole ring), a singlet for the methyl ester at δ 3.9–4.1 ppm, and absence of carboxylic acid protons.
- IR Spectroscopy : Look for ester C=O stretch ~1700–1750 cm⁻¹ and N-H indole stretch ~3400 cm⁻¹.
- HRMS : Calculate exact mass (C₁₀H₈ClNO₂ = 223.0248 g/mol) to confirm molecular ion [M+H]⁺ .
Advanced Research Questions
Q. How can environmental fate studies be designed to evaluate this compound’s persistence and ecotoxicity?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL ():
- Abiotic Studies : Measure hydrolysis rates (pH 4–9 buffers), photolysis under UV light, and adsorption coefficients (e.g., soil organic carbon-water partitioning, KOC).
- Biotic Studies : Conduct OECD 301D biodegradation tests; use Daphnia magna (EC₅₀) and algal growth inhibition assays. Advanced LC-MS/MS quantifies degradation products .
Q. How should researchers resolve contradictions between computational and experimental data (e.g., NMR chemical shifts vs. DFT predictions)?
- Methodological Answer : Perform X-ray crystallography (as in ) to resolve structural ambiguities. Compare experimental NMR with density functional theory (DFT)-calculated shifts (B3LYP/6-31G* basis set). Adjust solvent effects in simulations (e.g., using PCM models). Discrepancies may indicate conformational flexibility or impurities .
Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., substituent variations at positions 4 and 6) and test against target enzymes (e.g., kinases, cytochrome P450).
- In Silico Screening : Dock the compound into protein active sites (AutoDock Vina) to predict binding affinities.
- ADMET Profiling : Use Caco-2 cells for permeability assays and microsomal stability tests .
Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
